molecular formula C14H19F3N2O3 B2649807 3-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-[4-(trifluoromethyl)phenyl]urea CAS No. 1376353-60-4

3-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-[4-(trifluoromethyl)phenyl]urea

Cat. No.: B2649807
CAS No.: 1376353-60-4
M. Wt: 320.312
InChI Key: GMSOVCFZUCHASZ-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-[4-(trifluoromethyl)phenyl]urea is a synthetic organic compound characterized by its unique chemical structure, which includes a trifluoromethyl group and a hydroxy-methoxy-methylbutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-[4-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-(trifluoromethyl)aniline with an isocyanate derivative to form the urea linkage. The hydroxy-methoxy-methylbutyl side chain can be introduced through subsequent alkylation and hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow reactors and other advanced techniques may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-[4-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The urea linkage can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

3-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-[4-(trifluoromethyl)phenyl]urea has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-[4-(trifluoromethyl)phenyl]urea involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the hydroxy-methoxy-methylbutyl side chain may influence its solubility and bioavailability. The compound can modulate biochemical pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxybenzaldehyde: Shares the methoxy and hydroxy functional groups but lacks the trifluoromethyl and urea components.

    Trifluoromethyl ketones: Contain the trifluoromethyl group but differ in their overall structure and functional groups.

Uniqueness

3-(2-Hydroxy-4-methoxy-2-methylbutyl)-1-[4-(trifluoromethyl)phenyl]urea is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the trifluoromethyl group and the hydroxy-methoxy-methylbutyl side chain distinguishes it from other compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

1-(2-hydroxy-4-methoxy-2-methylbutyl)-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2O3/c1-13(21,7-8-22-2)9-18-12(20)19-11-5-3-10(4-6-11)14(15,16)17/h3-6,21H,7-9H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSOVCFZUCHASZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNC(=O)NC1=CC=C(C=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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